

A Comparative Spectroscopic Guide to 10-Undecen-1-ol and Structurally Related Alcohols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Undecen-1-ol**

Cat. No.: **B15588801**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **10-undecen-1-ol** and two structurally related alternatives: 9-decen-1-ol and undecan-1-ol. While readily available, assigned experimental spectral data for these specific compounds is limited in the public domain, this guide offers a detailed, predictive analysis based on established spectroscopic principles. This comparison is valuable for researchers in fields such as organic synthesis, natural product chemistry, and drug development for the identification and characterization of long-chain functionalized alcohols.

Comparison of ^1H NMR Spectral Data

The ^1H NMR spectra of these aliphatic alcohols are characterized by signals from the terminal alkene (for the unsaturated compounds), the alcohol moiety, and the long methylene chain. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons in each compound.

Compound	Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
10-Undecen-1-ol	H-1 (CH ₂ OH)	3.64	Triplet	2H
H-2	1.56	Quintet	2H	
H-3 to H-8	1.2-1.4	Multiplet	12H	
H-9 (Allylic)	2.04	Quartet	2H	
H-10 (=CH)	5.81	Multiplet (ddt)	1H	
H-11 (=CH ₂)	4.9-5.0	Multiplet	2H	
OH	Variable	Singlet	1H	
9-Decen-1-ol	H-1 (CH ₂ OH)	3.64	Triplet	2H
H-2	1.56	Quintet	2H	
H-3 to H-7	1.2-1.4	Multiplet	10H	
H-8 (Allylic)	2.04	Quartet	2H	
H-9 (=CH)	5.81	Multiplet (ddt)	1H	
H-10 (=CH ₂)	4.9-5.0	Multiplet	2H	
OH	Variable	Singlet	1H	
Undecan-1-ol	H-1 (CH ₂ OH)	3.64	Triplet	2H
H-2	1.56	Quintet	2H	
H-3 to H-10	1.2-1.4	Multiplet	16H	
H-11 (CH ₃)	0.88	Triplet	3H	
OH	Variable	Singlet	1H	

Comparison of ¹³C NMR Spectral Data

The ^{13}C NMR spectra provide complementary information, clearly distinguishing the sp^2 -hybridized carbons of the double bond from the sp^3 -hybridized carbons of the aliphatic chain and the carbon bearing the hydroxyl group.

Compound	Assignment	Predicted Chemical Shift (δ , ppm)
10-Undecen-1-ol	C-1 (CH_2OH)	63.1
C-2		32.8
C-3 to C-8		25.7 - 29.6
C-9 (Allylic)		33.8
C-10 (=CH)		139.2
C-11 (=CH ₂)		114.1
9-Decen-1-ol	C-1 (CH_2OH)	63.0
C-2		32.8
C-3 to C-7		25.7 - 29.5
C-8 (Allylic)		33.8
C-9 (=CH)		139.2
C-10 (=CH ₂)		114.1
Undecan-1-ol	C-1 (CH_2OH)	63.2
C-2		32.9
C-3 to C-9		25.9 - 29.7
C-10		22.8
C-11 (CH_3)		14.2

Experimental Protocols

A standardized protocol for the acquisition of high-quality ^1H and ^{13}C NMR spectra is crucial for accurate structural elucidation and comparison.

1. Sample Preparation

- Weigh approximately 5-10 mg of the alcohol sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Spectrometer Setup and Data Acquisition

- Insert the NMR tube into the spinner and place it in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
- For ^1H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical spectral width: -1 to 10 ppm.
 - Number of scans: 16-64, depending on the sample concentration.
 - A relaxation delay of 1-2 seconds is typically sufficient.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical spectral width: 0 to 150 ppm.

- A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- A longer relaxation delay (e.g., 2-5 seconds) is often used.

3. Data Processing

- Apply Fourier transformation to the acquired free induction decay (FID).
- Perform phase correction and baseline correction to obtain a clean spectrum.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm).
- For ^1H NMR spectra, integrate the signals to determine the relative number of protons for each resonance.

Visualization of 10-Undecen-1-ol

The following diagram illustrates the chemical structure of **10-undecen-1-ol**, highlighting the key functional groups.

Caption: Chemical structure of **10-undecen-1-ol**.

- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 10-Undecen-1-ol and Structurally Related Alcohols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15588801#1h-nmr-and-13c-nmr-spectral-analysis-of-10-undecen-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com